Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)

Methyl 3-(aminomethyl)benzoate structure
93071-65-9 structure
Nome del prodotto:Methyl 3-(aminomethyl)benzoate
Numero CAS:93071-65-9
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD06797940
CID:61602
PubChem ID:2794826

Methyl 3-(aminomethyl)benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 3-(aminomethyl)benzoate
    • 3-(Aminomethyl)benzoic acid methyl ester
    • 3-Aminomethyl-benzoic acid methyl ester
    • Benzoic acid, 3-(aminomethyl)-, methyl ester
    • 3-aminomethylbenzoic acid methyl ester
    • 3-CARBOMETHOXYBENZYLAMINE
    • 3-methoxycarbonyl benzylamine
    • methyl 3-aminomethyl-benzoate
    • (3-(Methoxycarbonyl)phenyl)methanamine
    • m-(Methoxycarbonyl)benzylamine
    • AKOS002337602
    • EN300-57593
    • BP-11962
    • BDBM50232697
    • SB40019
    • METHYL3-(AMINOMETHYL)BENZOATE
    • (3-(Methoxycarbonyl)Phenyl)Methanaminium
    • OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • AB7438
    • CHEMBL1778128
    • 93071-65-9
    • J-522661
    • AS-44845
    • DTXSID20383448
    • SCHEMBL307892
    • DB-079474
    • ALBB-034388
    • MFCD06797940
    • MDL: MFCD06797940
    • Inchi: 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
    • Chiave InChI: OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(CN)C=CC=1)OC

Proprietà calcolate

  • Massa esatta: 165.07900
  • Massa monoisotopica: 165.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 159
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.3A^2
  • XLogP3: 1.3

Proprietà sperimentali

  • Densità: 1.121
  • Punto di fusione: 37-39 ºC
  • Punto di ebollizione: 280 ºC
  • Punto di infiammabilità: 139 ºC
  • PSA: 52.32000
  • LogP: 1.63220

Methyl 3-(aminomethyl)benzoate Informazioni sulla sicurezza

Methyl 3-(aminomethyl)benzoate Dati doganali

  • CODICE SA:2922499990
  • Dati doganali:

    Codice doganale cinese:

    2922499990

    Panoramica:

    2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    P. Animali e piante importati\Quarantena di prodotti animali e vegetali
    D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali
    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati
    M. Ispezione delle merci importate
    N. Ispezione delle merci all'esportazione

    Riassunto:

    SA:2922499990 altri amminoacidi, diversi da quelli contenenti più di un tipo di funzione ossigenata, e loro esteri; IVA: 17,0% aliquota di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) tariffa MFN: 6,5% Tariffa generale: 30,0%

Methyl 3-(aminomethyl)benzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D597728-1g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
1g
$485 2024-05-24
TRC
M286680-50mg
Methyl 3-(Aminomethyl)benzoate
93071-65-9
50mg
$ 65.00 2022-06-04
TRC
M286680-100mg
Methyl 3-(Aminomethyl)benzoate
93071-65-9
100mg
$ 80.00 2022-06-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01711-25g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
25g
$480 2023-09-07
eNovation Chemicals LLC
Y1129505-25g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 95%
25g
$435 2024-07-28
Enamine
EN300-57593-0.1g
methyl 3-(aminomethyl)benzoate
93071-65-9
0.1g
$43.0 2023-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-1g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
1g
381.62CNY 2021-05-08
Enamine
EN300-57593-0.25g
methyl 3-(aminomethyl)benzoate
93071-65-9
0.25g
$45.0 2023-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-5g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
5g
1102.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-25g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
25g
¥3322.7 2025-01-22

Methyl 3-(aminomethyl)benzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min
Riferimento
Novel symmetrical ureas as modulators of protein arginine methyl transferases
Fontan, Noelia; Garcia-Dominguez, Patricia; Alvarez, Rosana; de Lera, Angel R., Bioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067

Synthetic Routes 2

Condizioni di reazione
Riferimento
1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases
, India, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, rt
Riferimento
Preparation of N-substituted (hetero)aryl, particularly furan-2-yl, carboxamides and related compounds as prostanoid EP2 receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  24 h, rt
Riferimento
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; Samanta, Rajarshi, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  6 h, reflux; reflux → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  10 h, 90 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  9 h, reflux
Riferimento
The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactions
Wu, Han; Sun, Yu; Wong, Wee Lin; Cui, Jiajia; Li, Jingyang; et al, European Journal of Medicinal Chemistry, 2020, 189,

Synthetic Routes 6

Condizioni di reazione
Riferimento
Heterocyclic naphthalene amides having leukotriene-antagonistic action
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Riferimento
Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase
Goodyer, Claire L. M.; Chinje, Edwin C.; Jaffar, Mohammed; Stratford, Ian J.; Threadgill, Michael D., Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Riferimento
Bromination by means of sodium monobromoisocyanurate (SMBI)
Okada, Yukihiro; Yokozawa, Masanori; Akiba, Miwa; Oishi, Kazuhiko; Okawa, Kyoji; et al, Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511

Synthetic Routes 9

Condizioni di reazione
Riferimento
Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Riferimento
Preparation of aromatic amides as kv2.1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 6 h, reflux
Riferimento
Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  25 °C; 4 h, reflux; reflux → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
Riferimento
Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors
Wydysh, Edward A.; Medghalchi, Susan M.; Vadlamudi, Aravinda; Townsend, Craig A., Journal of Medicinal Chemistry, 2009, 52(10), 3317-3327

Synthetic Routes 14

Condizioni di reazione
Riferimento
Histone deacetylase inhibitors
, United States, , ,

Synthetic Routes 15

Condizioni di reazione
Riferimento
Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation
, United States, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  5 min, rt → 0 °C; 15 h, 0 °C → rt; rt
1.2 Reagents: Water ;  1 h, rt
Riferimento
Cation-Transporting Peptides: Scaffolds for Functionalized Pores?
Behera, Harekrushna; Ramkumar, Venkatachalam; Madhavan, Nandita, Chemistry - A European Journal, 2015, 21(28), 10179-10184

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  4.5 h, rt
1.2 Solvents: Dichloromethane ;  overnight, rt
Riferimento
N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.2 Reagents: Sodium carbonate
Riferimento
Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic Centers
Cao, Rui; Muller, Peter; Lippard, Stephen J., Journal of the American Chemical Society, 2010, 132(49), 17366-17369

Synthetic Routes 19

Condizioni di reazione
Riferimento
Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructures
Ashton, Peter R.; Fyfe, Matthew C. T.; Hickingbottom, Sarah K.; Menzer, Stephan; Stoddart, J. Fraser; et al, Chemistry - A European Journal, 1998, 4(4), 577-589

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Sulfuric acid magnesium salt (1:1) ,  Benzeneacetic acid, α-amino-α-methyl-, potassium salt (1:1) Solvents: 1,4-Dioxane ;  36 h, 50 °C
1.2 Reagents: Hydroxylamine Solvents: Water ;  15 min, rt
Riferimento
Transamination of Aromatic Aldehydes to Primary Arylmethylamines
Cai, Weiqi; Yang, Yue; Ma, Jiguo; Cao, Jing; Ren, Xinyi; et al, Organic Letters, 2023, 25(21), 3876-3880

Methyl 3-(aminomethyl)benzoate Raw materials

Methyl 3-(aminomethyl)benzoate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93071-65-9)Methyl 3-(aminomethyl)benzoate
A898034
Purezza:99%
Quantità:25g
Prezzo ($):400.0